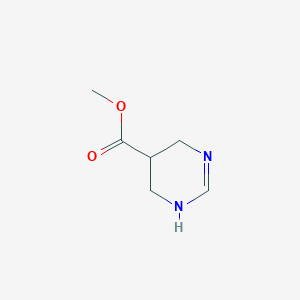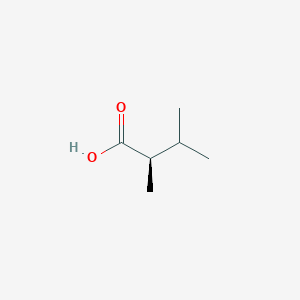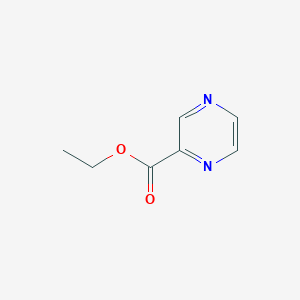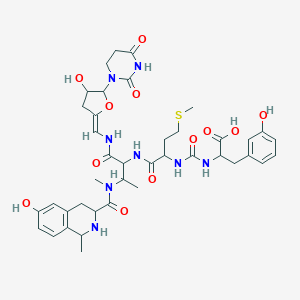
Chlorambucil-spermidine conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cancer has been a leading cause of death worldwide, and the search for effective therapies has been ongoing. One approach to cancer treatment is chemotherapy, which involves the use of drugs that target and kill cancer cells. However, chemotherapy is often associated with adverse side effects due to the lack of selectivity of the drugs. In recent years, researchers have been exploring the use of targeted drug delivery systems to improve the efficacy and safety of chemotherapy. One such system is the chlorambucil-spermidine conjugate.
Mechanism of Action
The chlorambucil-spermidine conjugate exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis in cancer cells. The release of the drug specifically in cancer cells leads to a higher concentration of the drug in the tumor, resulting in increased efficacy and reduced toxicity.
Biochemical and physiological effects:
The chlorambucil-spermidine conjugate has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The conjugate has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
The chlorambucil-spermidine conjugate has several advantages for lab experiments. Firstly, the conjugate is highly selective for cancer cells, reducing the need for large amounts of the drug. Secondly, the conjugate can be easily synthesized using standard laboratory techniques. However, the conjugate has limitations, such as the need for specific enzymes to cleave the linker molecule, which may not be present in all types of cancer cells.
Future Directions
There are several future directions for the development of the chlorambucil-spermidine conjugate. Firstly, researchers are exploring the use of alternative linker molecules that can be cleaved by a wider range of enzymes. Secondly, researchers are investigating the use of the conjugate in combination with other chemotherapy drugs to improve efficacy. Thirdly, researchers are exploring the use of the conjugate in combination with targeted therapies, such as immunotherapy, to improve treatment outcomes.
Conclusion:
The chlorambucil-spermidine conjugate is a promising targeted drug delivery system for cancer treatment. The conjugate has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to optimize the synthesis and delivery of the conjugate and to explore its use in combination with other therapies.
Synthesis Methods
The chlorambucil-spermidine conjugate is synthesized by linking the drug chlorambucil with the natural polyamine spermidine. The synthesis involves the use of a linker molecule that connects the two compounds. The linker molecule is designed to be cleaved by enzymes that are overexpressed in cancer cells, leading to the release of the drug specifically in cancer cells.
Scientific Research Applications
The chlorambucil-spermidine conjugate has been studied extensively in vitro and in vivo. In vitro studies have shown that the conjugate is selectively toxic to cancer cells, with minimal toxicity to normal cells. In vivo studies have shown that the conjugate is effective in inhibiting tumor growth in animal models of cancer.
properties
CAS RN |
143984-22-9 |
|---|---|
Product Name |
Chlorambucil-spermidine conjugate |
Molecular Formula |
C24H43Cl2N5O |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[3-[4-aminobutyl(3-aminopropyl)amino]propyl]-4-[4-[bis(2-chloroethyl)amino]phenyl]butanamide |
InChI |
InChI=1S/C24H43Cl2N5O/c25-12-20-31(21-13-26)23-10-8-22(9-11-23)6-3-7-24(32)29-16-5-19-30(18-4-15-28)17-2-1-14-27/h8-11H,1-7,12-21,27-28H2,(H,29,32) |
InChI Key |
VFXZTLHEGAIJBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |
Other CAS RN |
143984-22-9 |
synonyms |
CBSP conjugate chlorambucil-spermidine conjugate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylbenz[a]anthracene](/img/structure/B134955.png)





![3-Methylbenz[a]anthracene](/img/structure/B134967.png)



![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
